4-(tert-Butyl)-3,5-difluorophenol
Overview
Description
4-(tert-Butyl)-3,5-difluorophenol is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3,5-difluorophenol typically involves the introduction of the tert-butyl group and fluorine atoms onto a phenol ring. One common method is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-3,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(tert-Butyl)-3,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3,5-difluorophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and fluorine substituents can modulate the compound’s reactivity and stability, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks fluorine atoms.
4-tert-Butylcatechol: Contains an additional hydroxyl group.
Butylated hydroxytoluene: Contains tert-butyl groups but differs in the position and number of substituents .
Uniqueness
4-(tert-Butyl)-3,5-difluorophenol is unique due to the presence of both tert-butyl and fluorine substituents, which confer distinct chemical properties such as increased lipophilicity and altered electronic effects. These features make it a valuable compound for various applications in research and industry .
Biological Activity
4-(tert-Butyl)-3,5-difluorophenol is an organic compound notable for its unique chemical structure, which includes a tert-butyl group and two fluorine atoms on a phenolic ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and applications.
The presence of fluorine atoms in this compound enhances its lipophilicity and stability, making it a valuable candidate for research. The compound's molecular formula is , and it has a molecular weight of 196.19 g/mol. This structure allows for diverse interactions with biological systems, which are crucial for its activity.
Target Interactions
Research indicates that similar compounds can interact with various enzymes and proteins, suggesting that this compound may exhibit similar properties. For instance, related compounds have been shown to affect ribonuclease pancreatic and methionine aminopeptidase 2 activity. The specific interactions of this compound with biological targets remain an area of ongoing investigation.
Biochemical Pathways
The compound may influence biochemical pathways associated with oxidative stress and apoptosis. Similar phenolic compounds have been reported to induce oxidative stress, leading to cell death via apoptosis through specific signaling pathways.
Biological Activity
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on structurally similar compounds indicate potential inhibition of tyrosinase, which is significant in melanin production and skin pigmentation disorders .
Case Studies
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Fluorinated Phenolic Compounds
A study exploring the effects of fluorinated phenolic compounds on tyrosinase activity demonstrated that certain derivatives could significantly inhibit enzyme function, suggesting that this compound might possess similar inhibitory effects . -
Environmental Impact Studies
Research on the environmental persistence of fluorinated compounds has shown that their stability can lead to bioaccumulation in ecosystems. The degradation products of this compound are also under investigation to assess potential ecological risks .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-tert-Butylphenol | Lacks fluorine atoms | Antioxidant activity |
4-tert-Butylcatechol | Contains an additional hydroxyl group | Enzyme inhibition |
Butylated Hydroxytoluene | Different substitution pattern | Antioxidant properties |
Properties
IUPAC Name |
4-tert-butyl-3,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJHRKFWWSSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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